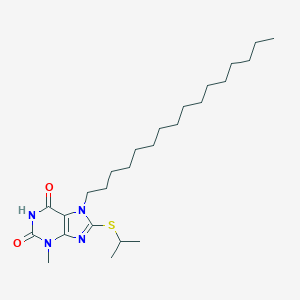
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, commonly known as Dipyridamole, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. Dipyridamole has been shown to have a wide range of biological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties.
作用机制
The mechanism of action of Dipyridamole is complex and involves multiple pathways. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dipyridamole has a wide range of biochemical and physiological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
实验室实验的优点和局限性
Dipyridamole has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying adenosine signaling pathways. Another advantage is that it has been extensively studied in a wide range of diseases, which makes it a useful tool for translational research. One limitation is that it has a relatively low yield, which can make it difficult to obtain large quantities for experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
未来方向
There are several future directions for Dipyridamole research. One direction is to develop new synthesis methods that can improve the yield and purity of the compound. Another direction is to investigate the potential of Dipyridamole as a therapeutic agent in new disease areas, such as infectious diseases and autoimmune disorders. Another direction is to investigate the potential of Dipyridamole as a tool for studying adenosine signaling pathways in more detail. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of Dipyridamole, particularly in relation to its use in combination with other drugs.
合成方法
Dipyridamole is synthesized by reacting 2,6-diaminopurine with hexadecylbromide in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving isopropylthiol, acetic anhydride, and sodium hydroxide to yield the final product. The yield of Dipyridamole is typically around 50%.
科学研究应用
Dipyridamole has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, Dipyridamole has been shown to have antiplatelet and vasodilatory effects, which can help prevent blood clots and improve blood flow. In cancer, Dipyridamole has been shown to have anti-inflammatory and anti-angiogenic properties, which can help prevent the growth and spread of cancer cells. In neurological disorders, Dipyridamole has been shown to have neuroprotective effects, which can help prevent neuronal damage and improve cognitive function.
属性
IUPAC Name |
7-hexadecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20(2)3)28(4)24(31)27-23(21)30/h20H,5-19H2,1-4H3,(H,27,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCEJLAABGONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-(4-bromothien-2-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403465.png)
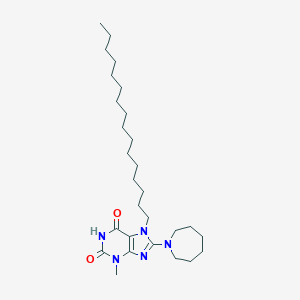
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B403468.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403469.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403472.png)
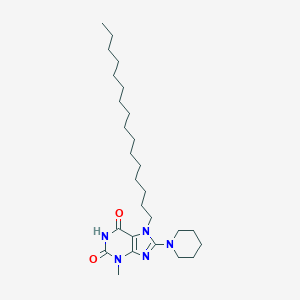
![3-bromo-5-(4-bromothiophen-2-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403477.png)

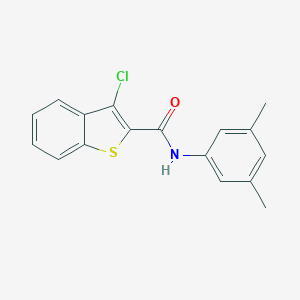
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
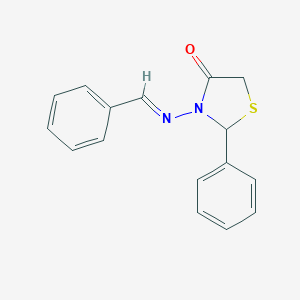
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B403488.png)